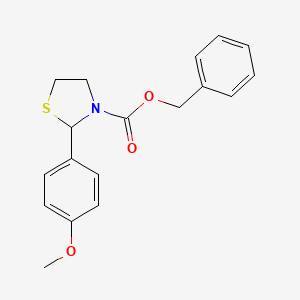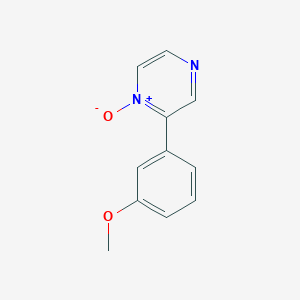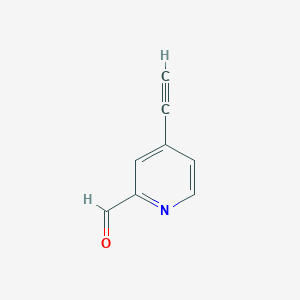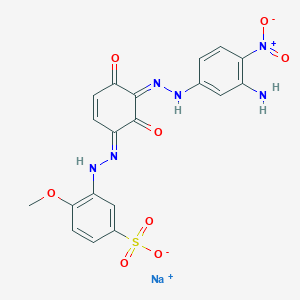
2-((3-Amino-4-nitrophenyl)azo)-4-((2-methoxy-5-sulfophenyl)azo)-1,3-benzenediol, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, hydrazinylidene, dioxocyclohexenylidene, and methoxybenzenesulfonate
準備方法
The synthesis of sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate involves multiple steps. The initial step typically includes the formation of the hydrazone linkage through the reaction of a hydrazine derivative with an aldehyde or ketone. This is followed by the introduction of the nitro group through nitration reactions, and the sulfonation of the aromatic ring to introduce the sulfonate group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of catalysts.
化学反応の分析
This compound undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro and amino groups can participate in redox reactions, while the hydrazone linkage can interact with biological macromolecules. The sulfonate group enhances the compound’s solubility in aqueous environments, facilitating its use in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context.
類似化合物との比較
Similar compounds include other hydrazone derivatives and sulfonated aromatic compounds. Compared to these, sodium;3-[2-[5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds include:
Hydrazone derivatives: Known for their use in organic synthesis and as intermediates in the production of pharmaceuticals.
Sulfonated aromatic compounds: Widely used in the dye and pigment industry for their color properties and solubility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
67786-15-6 |
|---|---|
分子式 |
C19H15N6NaO8S |
分子量 |
510.4 g/mol |
IUPAC名 |
sodium;3-[(2E)-2-[(5Z)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H16N6O8S.Na/c1-33-17-7-3-11(34(30,31)32)9-14(17)23-22-13-4-6-16(26)18(19(13)27)24-21-10-2-5-15(25(28)29)12(20)8-10;/h2-9,21,23H,20H2,1H3,(H,30,31,32);/q;+1/p-1/b22-13+,24-18-; |
InChIキー |
IQYSBTHONMXLRV-RGZCEJQESA-M |
異性体SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N/N=C/2\C=CC(=O)/C(=N/NC3=CC(=C(C=C3)[N+](=O)[O-])N)/C2=O.[Na+] |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])NN=C2C=CC(=O)C(=NNC3=CC(=C(C=C3)[N+](=O)[O-])N)C2=O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
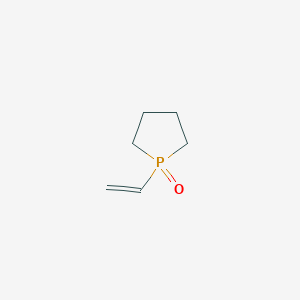

![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
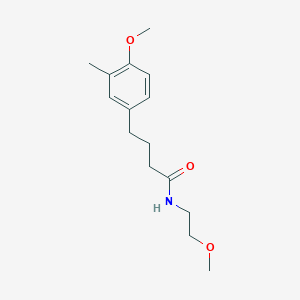

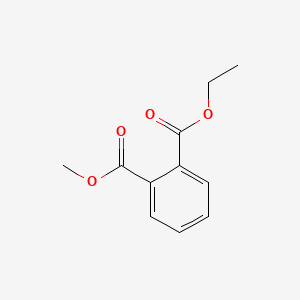

![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
